molecular formula C8H9NO2 B15132906 4-Cyanocyclohex-3-enecarboxylic acid CAS No. 42038-77-7

4-Cyanocyclohex-3-enecarboxylic acid

Cat. No.: B15132906
CAS No.: 42038-77-7
M. Wt: 151.16 g/mol
InChI Key: GIEWKRCILCGJSG-UHFFFAOYSA-N
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Description

4-Cyanocyclohex-3-enecarboxylic acid is a valuable synthetic intermediate in organic and medicinal chemistry. This cyclohexene derivative features both a carboxylic acid and a nitrile functional group, making it a versatile building block for the construction of more complex molecular architectures. The electron-withdrawing nitrile group can influence the reactivity of the carbon-carbon double bond, enabling selective addition reactions or serving as a precursor to be reduced to an amine or hydrolyzed to a carboxylic acid group. The compound's structure is characterized by a cyclohex-3-ene ring, a common motif in synthetic chemistry . In research applications, this compound is primarily used as a key precursor in pharmaceutical development. Its bifunctional nature allows researchers to independently modify the acid and nitrile groups, facilitating the synthesis of diverse compound libraries for biological screening. It serves as a crucial intermediate in synthesizing more complex, functionalized cyclohexane derivatives. The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42038-77-7

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-cyanocyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H9NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1,7H,2-4H2,(H,10,11)

InChI Key

GIEWKRCILCGJSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1C(=O)O)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Cyanocyclohex 3 Enecarboxylic Acid and Its Stereoisomers

Retrosynthetic Analysis and Strategic Precursors

Retrosynthetic analysis of 4-cyanocyclohex-3-enecarboxylic acid reveals several strategic disconnections that provide pathways to logical precursors. The primary disconnection strategy involves cleaving the cyclohexene (B86901) ring, suggesting a [4+2] cycloaddition, or Diels-Alder reaction, as a powerful convergent approach. This disconnection identifies a 1,3-diene and a dienophile as the key building blocks.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

Target MoleculeDisconnectionPrecursors
This compoundDiels-Alder Reaction1,3-Butadiene (B125203) (or equivalent) + 2-Cyanoacrylic acid (or equivalent)
This compoundRing-Closing MetathesisAcyclic diene with nitrile and carboxyl functionalities
This compoundFunctional Group Interconversion4-Formylcyclohex-3-enecarbonitrile

The most direct retrosynthetic approach identifies 1,3-butadiene as the four-carbon (4π) component and a 2-cyanoacrylic acid derivative as the two-carbon (2π) component. The stereochemistry of the final product is directly influenced by the geometry and substituents of the starting materials in a Diels-Alder reaction. masterorganicchemistry.com

Alternative strategies could involve the disconnection of the carbon-carbon bonds forming the ring at different positions, suggesting approaches like Ring-Closing Metathesis (RCM) from a suitable acyclic diene precursor. Furthermore, functional group interconversion (FGI) presents another avenue, where one of the functional groups, for instance, the carboxylic acid, is introduced at a later stage from a precursor such as an aldehyde or an alcohol.

Direct Syntheses of the this compound Core

The direct construction of the this compound core can be achieved through several powerful synthetic methodologies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Diels-Alder Cycloadditions in Stereocontrolled Synthesis

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis, forming two new carbon-carbon bonds in a single, often highly stereospecific, step. masterorganicchemistry.com The reaction between a conjugated diene and a substituted alkene (dienophile) provides a direct route to cyclohexene derivatives. atc.io For the synthesis of this compound, the reaction would involve a 1,3-diene and a dienophile bearing both a cyano and a carboxylic acid group (or their synthetic equivalents).

A representative Diels-Alder approach could utilize 1,3-butadiene as the diene and a 2-cyanoacrylic acid ester as the dienophile. The presence of two electron-withdrawing groups (cyano and ester) on the dienophile generally enhances its reactivity. The stereochemistry of the substituents on the dienophile is retained in the product, allowing for the synthesis of specific stereoisomers. masterorganicchemistry.com

Table 1: Examples of Diels-Alder Reactions for the Synthesis of Substituted Cyclohexenes

DieneDienophileProductConditionsReference
1,3-ButadieneMethyl acrylateMethyl cyclohex-3-enecarboxylateThermal or Lewis acid catalysis mdpi.com
2,3-Dimethyl-1,3-butadieneMaleic anhydride (B1165640)4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydrideHeat atc.io
N-Phenyl-2-cyano-1-azadieneMethyl vinyl ketoneα/β mixture of cycloadducts90-120 °C nih.gov

While specific examples for the direct synthesis of this compound via this method are not abundant in the literature, the principles of the Diels-Alder reaction strongly support its feasibility. The regioselectivity of the reaction would need to be carefully controlled, particularly if substituted dienes are employed.

Ring-Closing Metathesis Strategies

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including functionalized cyclohexenes. This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct like ethylene.

To apply RCM to the synthesis of this compound, a suitable acyclic precursor containing terminal alkenes and the requisite nitrile and carboxylic acid (or ester) functionalities must be prepared. The strategic placement of these functional groups along the acyclic chain is crucial for achieving the desired cyclic product.

Recent advancements in catalyst design have expanded the scope of RCM to include substrates with various functional groups, making it a viable, albeit less direct, approach compared to the Diels-Alder reaction for the synthesis of sterically congested olefins. rsc.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a highly efficient strategy for the rapid assembly of complex molecules. While specific MCRs for the direct synthesis of this compound are not well-documented, the development of novel MCRs for the generation of small-molecule libraries is an active area of research. dovepress.com

A hypothetical MCR could involve the reaction of a 1,3-diene, a cyanide source, and a carboxylate-containing component in a one-pot process. Such a reaction would offer significant advantages in terms of atom economy and step efficiency. For instance, multicomponent reactions involving allenic ketones have been used to synthesize functionalized cyclopentenes, showcasing the potential of MCRs in constructing cyclic systems with diverse functionalities. rsc.org

Chemo- and Regioselective Functionalization of Cyclohexene Derivatives

An alternative synthetic strategy involves the construction of a cyclohexene ring with one of the desired functional groups already in place, followed by the selective introduction of the second functionality.

Introduction of Carboxylic Acid Functionality

The introduction of a carboxylic acid group onto a pre-existing cyanocyclohexene scaffold requires a chemo- and regioselective carboxylation method. Given the presence of a nitrile group and a double bond, the choice of carboxylation agent and reaction conditions is critical to avoid unwanted side reactions.

Several methods for the carboxylation of organic substrates have been developed, although their application to a molecule like cyanocyclohexene would need careful consideration of selectivity. Enzymatic carboxylation presents a green and highly selective alternative. For example, certain decarboxylases operating in reverse have been shown to catalyze the regioselective carboxylation of catechols. nih.gov While not directly applicable to cyanocyclohexene, this demonstrates the potential of biocatalysis for selective C-C bond formation.

Another approach could involve the hydroformylation of the double bond followed by oxidation of the resulting aldehyde to a carboxylic acid. However, controlling the regioselectivity of the hydroformylation to obtain the desired isomer would be a significant challenge.

Incorporation of Nitrile Group

Key methodologies for nitrile incorporation include:

From Amide Precursors: One of the most reliable methods for nitrile synthesis is the dehydration of a primary amide. A precursor such as 4-carbamoylcyclohex-3-enecarboxylic acid can be treated with a variety of dehydrating agents. Reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride are effective in achieving this transformation, proceeding through the activation of the amide oxygen followed by an elimination reaction.

Cyanohydrin Formation and Elaboration: An alternative route begins with a ketone precursor, such as 4-oxocyclohexanecarboxylic acid. The addition of a cyanide source, like potassium cyanide followed by acid, or trimethylsilyl (B98337) cyanide (TMSCN), to the ketone functionality yields a cyanohydrin. Subsequent dehydration of the tertiary alcohol can generate the desired α,β-unsaturated nitrile system, creating the cyclohexene double bond simultaneously with nitrile introduction. A patent describes a related process where a ketone is heated with potassium cyanide and an ammonium (B1175870) salt in a solvent like N,N-dimethylformamide to yield the cyano derivative. google.com

Nucleophilic Substitution: In cases where a suitable precursor with a good leaving group (e.g., a halide or a sulfonate ester) at the C-4 position is available, a direct nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) can be an effective strategy. This SN2-type reaction provides a direct and often high-yielding route to the target cyano-substituted ring system.

MethodPrecursor Functional GroupKey ReagentsDescription
Amide Dehydration Primary Amide (-CONH₂)SOCl₂, P₂O₅, (CF₃CO)₂ORemoval of water from the amide to form the corresponding nitrile.
Cyanohydrin Route Ketone (C=O)KCN/H⁺, TMSCNNucleophilic addition of cyanide to a ketone, followed by dehydration to form the unsaturated nitrile.
Nucleophilic Substitution Halide, Sulfonate (-Br, -OTs)NaCN, KCNDisplacement of a leaving group by a cyanide nucleophile.

Stereoselective Synthesis of this compound Isomers

The structure of this compound contains multiple stereocenters, leading to the possibility of several stereoisomers. Controlling the three-dimensional arrangement of the substituents on the cyclohexene ring is a significant challenge that requires precise stereoselective synthetic methods.

Asymmetric Catalysis in Cyclohexene Formation

Asymmetric catalysis is a powerful tool for establishing chirality during the formation of the core cyclic structure. The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most effective methods for constructing six-membered rings with high stereocontrol. wiley-vch.de

By employing a chiral Lewis acid catalyst, the reaction between a suitable diene and a dienophile can be guided to produce a cyclohexene product with high enantiomeric excess. For instance, a chiral catalyst derived from copper(II) complexes or oxazaborolidines can activate an acrylate-based dienophile, rendering one face of the dienophile more susceptible to attack by the diene. wiley-vch.derug.nl This approach allows for the ab initio construction of the chiral cyclohexene skeleton, which can then be further functionalized to yield the desired enantiomerically enriched this compound. The development of chiral Lewis acids has enabled a wide range of dienophiles to be used with high yields and excellent enantioselectivities. wiley-vch.de

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are covalently attached to a substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is highly effective for controlling stereochemistry in the synthesis of complex cyclic systems.

Prominent examples of chiral auxiliaries applicable to this context include Evans' oxazolidinones and various thiazolidinethiones. For example, an achiral α,β-unsaturated acid precursor could be coupled to a chiral oxazolidinone. The resulting N-acyloxazolidinone can then undergo a diastereoselective reaction, such as a conjugate addition or a Diels-Alder reaction, where the bulky auxiliary shields one face of the molecule, forcing the incoming reagent to attack from the opposite, less-hindered face. Subsequent hydrolysis removes the auxiliary, yielding the carboxylic acid with high enantiopurity.

Chiral AuxiliaryTypical ApplicationKey Feature
Evans' Oxazolidinones Asymmetric Aldol, Conjugate Addition, Diels-AlderForms a chiral imide; directs stereoselection via steric hindrance.
8-Phenylmenthol Asymmetric Diels-AlderForms a chiral ester; π-stacking interactions can enhance stereoselectivity. scribd.com
(4S)-Isopropyl-1,3-thiazolidine-2-thione Resolution, Asymmetric AcylationCan be used to separate enantiomers of cyclic dicarboxylic acids via diastereomeric intermediates.

Diastereoselective Control in Functionalization Reactions

Diastereoselective control involves modifying a pre-existing cyclic scaffold in a way that the stereochemical outcome is dictated by the existing stereocenters or conformational biases of the ring.

Conjugate Addition: A powerful strategy for introducing substituents at the C-4 position is through a Michael (or conjugate) addition to a cyclohexenone precursor. The stereochemical outcome of the addition of a cyanide nucleophile can be controlled by the steric and electronic properties of other substituents on the ring. nih.gov For example, a bulky group elsewhere on the ring can direct the incoming nucleophile to the less hindered face, leading to the formation of a specific diastereomer. nih.govbeilstein-journals.org

Iodolactonization: For an unsaturated carboxylic acid, iodolactonization provides a classic method for achieving diastereoselective functionalization. wikipedia.org The reaction of this compound's precursor, a diene carboxylic acid, with iodine proceeds through a cyclic iodonium (B1229267) ion intermediate. The intramolecular attack by the carboxylate group occurs in a stereospecific manner, leading to the formation of a bicyclic iodolactone. nih.gov The stereochemistry of the newly formed centers is controlled by the geometry of the starting olefin and the conformational constraints of the transition state. This iodolactone can then be further manipulated, with the iodine atom serving as a handle for subsequent transformations.

Reaction TypeDescriptionStereochemical Control
Michael Addition 1,4-conjugate addition of a nucleophile (e.g., cyanide) to an α,β-unsaturated carbonyl system.Controlled by existing stereocenters and steric hindrance, directing the approach of the nucleophile. nih.govnih.gov
Iodolactonization Intramolecular cyclization of an unsaturated carboxylic acid initiated by an iodine source (I₂).Proceeds via a defined cyclic intermediate (iodonium ion), leading to predictable anti-addition across the double bond. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Media Syntheses

A primary focus of green chemistry is the replacement of volatile and often toxic organic solvents. Syntheses conducted in aqueous media or under solvent-free conditions represent significant advances in sustainability.

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates often have low solubility in water, techniques like phase-transfer catalysis can overcome this limitation. A highly relevant green process is the synthesis of adipic acid (a related C6 dicarboxylic acid) from cyclohexanone (B45756) or cyclohexanol (B46403) using aqueous hydrogen peroxide (H₂O₂) as the oxidant. rsc.orgrsc.org This method, catalyzed by tungstic acid, proceeds in high yield without any organic solvent and avoids the production of nitrous oxide, a greenhouse gas associated with traditional nitric acid-based oxidation. rsc.orgrsc.orgcore.ac.uk Such a strategy could be adapted for the oxidative steps in a synthetic route to this compound.

Solvent-Free Reactions: Eliminating the solvent entirely can lead to higher reaction rates, simpler workup procedures, and a dramatic reduction in waste. These reactions can be facilitated by various energy sources.

Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reaction times, often under solvent-free conditions. The condensation of aldehydes with malononitrile (B47326) to form cyano-substituted compounds has been shown to proceed efficiently under microwave irradiation on a solid support, avoiding the need for toxic solvents like pyridine.

Solid-State Reactions: In some cases, reactions can be performed by simply grinding or heating the solid reactants together. cmu.edu Such solvent-free conditions are highly atom-economical and environmentally benign.

Green ApproachEnergy SourceAdvantages
Aqueous Synthesis Conventional HeatingEliminates organic solvents, non-toxic, safe. rsc.org
Solvent-Free (Microwave) Microwave IrradiationRapid reaction times, reduced energy consumption, no solvent waste.
Solvent-Free (Solid-State) Thermal / MechanicalHigh atom economy, minimal waste, simple procedure. cmu.edu

Catalytic Approaches for Enhanced Efficiency

Catalytic methods are at the forefront of efficient chemical synthesis, offering pathways that are both faster and more selective than stoichiometric reactions. For a molecule like this compound, two primary catalytic strategies are of significant interest: the catalytic Diels-Alder reaction to form the cyclohexene ring system and the catalytic hydrocyanation to introduce the nitrile functionality.

The Diels-Alder reaction, a [4+2] cycloaddition, is an exceptionally powerful tool for the formation of six-membered rings. wikipedia.orgpraxilabs.com In the context of this compound, a plausible route involves the reaction of a suitable 1,3-diene with a dienophile containing a cyano and a carboxylic acid (or ester) group. The use of chiral Lewis acid catalysts can facilitate this reaction, often at lower temperatures and with high levels of stereocontrol, which is crucial for the synthesis of specific stereoisomers. libretexts.org For instance, various metal-based catalysts, such as those derived from titanium, copper, or scandium, have been shown to effectively catalyze Diels-Alder reactions with high enantioselectivity.

Another key catalytic transformation is the hydrocyanation of an alkene, which introduces the nitrile group. Nickel-based catalysts, particularly those supported by phosphite (B83602) or phosphinite ligands, are widely used for the hydrocyanation of unactivated alkenes. wikipedia.org The enantioselective hydrocyanation of dienes has also been reported, providing a potential route to chiral cyanocyclohexene derivatives from readily available starting materials like 1,3-cyclohexadiene. nih.gov The use of chiral ligands can induce high enantioselectivity in the addition of hydrogen cyanide across one of the double bonds of the diene. nih.gov While direct hydrocyanation with hydrogen cyanide is highly effective, its extreme toxicity has led to the development of transfer hydrocyanation methods, which utilize safer cyanide sources. wiley.com

The table below summarizes representative catalytic systems that could be adapted for the stereoselective synthesis of precursors to this compound, based on literature examples with analogous substrates.

Catalyst SystemReaction TypeSubstrate TypeEnantiomeric Excess (ee)Reference
Chiral Titanium-based Lewis AcidDiels-AlderAcrylate dienophilesUp to 95% libretexts.org
Nickel(0) with Chiral Bisphosphite LigandHydrocyanation1,3-CyclohexadieneUp to 86% nih.gov
Chiral Scandium(III) ComplexDiels-Alderα,β-Unsaturated EstersUp to 99% libretexts.org
Cobalt-based Catalyst with Tosyl CyanideHydrocyanationSimple AlkenesN/A pitt.edu

This table presents data from analogous reactions and is intended to be illustrative of the potential for catalytic control in the synthesis of this compound.

Atom Economy and Waste Minimization

The principles of green chemistry are increasingly integral to the design of synthetic routes, with a strong emphasis on maximizing atom economy and minimizing the generation of waste. nih.gov Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. nih.gov

The Diels-Alder reaction is a prime example of an atom-economical reaction, as, in its ideal form, all the atoms of the reactants are incorporated into the product, leading to a theoretical atom economy of 100%. nih.govchegg.com For the synthesis of the this compound backbone via a Diels-Alder reaction between 1,3-butadiene and 2-cyanoacrylic acid, the atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

In this hypothetical reaction, the molecular weight of the product, this compound (C8H9NO2), is 151.16 g/mol . The molecular weights of the reactants, 1,3-butadiene (C4H6) and 2-cyanoacrylic acid (C4H3NO2), are 54.09 g/mol and 97.07 g/mol , respectively.

Atom Economy (%) = (151.16 / (54.09 + 97.07)) x 100 = 100%

This calculation demonstrates the inherent efficiency of the Diels-Alder approach in terms of atom utilization.

Waste minimization extends beyond atom economy to include the reduction of solvents, purification materials, and energy consumption. Catalytic approaches contribute significantly to waste reduction by enabling reactions to proceed with high selectivity, thereby minimizing the formation of byproducts that would require separation and disposal. nih.gov Furthermore, the use of catalytic amounts of reagents avoids the large quantities of waste associated with stoichiometric reagents.

Strategies for waste minimization in the synthesis of this compound would include:

Catalyst Recycling: The development of heterogeneous catalysts or methods for the recovery and reuse of homogeneous catalysts can significantly reduce waste and cost.

Use of Greener Solvents: Replacing volatile organic compounds with more environmentally benign solvents, or conducting reactions under solvent-free conditions, is a key aspect of green chemistry. nih.gov

Process Intensification: Techniques such as flow chemistry can lead to improved efficiency, reduced reaction times, and lower energy consumption, all of which contribute to waste minimization.

The following table outlines key green chemistry metrics and how they apply to the proposed catalytic synthesis of this compound.

Green Chemistry MetricApplication in Synthesis of this compound
Atom Economy A Diels-Alder approach offers a theoretical 100% atom economy for the core structure. nih.gov
Catalysis The use of catalysts enhances reaction rates and selectivity, reducing the need for stoichiometric reagents and minimizing byproducts. nih.gov
Waste Prevention High selectivity from catalytic reactions minimizes the generation of waste that requires disposal.
Safer Solvents & Auxiliaries The potential to use greener solvents or solvent-free conditions in catalytic reactions reduces environmental impact. nih.gov
Design for Energy Efficiency Catalytic reactions often proceed under milder conditions, lowering energy consumption.

By integrating these advanced catalytic methodologies and green chemistry principles, the synthesis of this compound and its stereoisomers can be achieved with high efficiency and minimal environmental impact.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Cyanocyclohex 3 Enecarboxylic Acid

Reactivity of the Cyclohex-3-ene Double Bond

The carbon-carbon double bond in the cyclohexene (B86901) ring is a site of unsaturation, making it susceptible to various addition reactions. However, the presence of the electron-withdrawing nitrile and carboxyl groups deactivates the double bond towards electrophilic attack compared to unsubstituted cyclohexene.

Electrophilic addition to the double bond of 4-cyanocyclohex-3-enecarboxylic acid is expected to be less facile than for simple alkenes due to the reduced electron density of the π-system. The reaction would typically proceed via a carbocation intermediate. The regioselectivity of the addition of an unsymmetrical electrophile (HX) would be influenced by the electronic effects of the substituents.

Table 1: Predicted Products of Electrophilic Addition of HBr to this compound

ReactantReagentMajor ProductMinor Product
This compoundHBr4-Bromo-4-cyanocyclohexanecarboxylic acid3-Bromo-4-cyanocyclohexanecarboxylic acid

Note: The predicted regioselectivity is based on the analysis of electronic effects. Experimental verification is required.

Radical Reactions: The double bond can undergo radical addition reactions. For instance, the addition of HBr in the presence of peroxides would proceed via a radical mechanism, leading to anti-Markovnikov addition. In this case, the bromine radical would add to the double bond to form the more stable carbon radical. The stability of the radical intermediate would be influenced by the substituents. Radical polymerization initiated at the double bond is also a theoretical possibility under appropriate conditions.

Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. meta-synthesis.combohrium.com

Diels-Alder Reaction: The electron-deficient double bond in this compound makes it a potential dienophile in [4+2] cycloaddition reactions with electron-rich dienes. The stereochemistry of the product would be dictated by the suprafacial addition of the diene to the dienophile.

Electrocyclic Reactions: As a substituted cyclohexene, the molecule could potentially undergo a retro-electrocyclic ring-opening reaction upon heating or photochemical irradiation to form a substituted 1,3,5-hexatriene derivative. meta-synthesis.com However, this would require significant energy input.

The double bond of this compound can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas and a metal catalyst.

Catalytic Hydrogenation: The hydrogenation of the cyclohexene ring yields 4-cyanocyclohexanecarboxylic acid. This transformation is generally achieved with high efficiency under mild conditions.

Table 2: Catalysts and Conditions for the Hydrogenation of the Cyclohexene Double Bond

CatalystSolventTemperature (°C)Pressure (atm)Product
Palladium on Carbon (Pd/C)Ethanol25-501-54-Cyanocyclohexanecarboxylic acid
Platinum(IV) oxide (PtO₂)Acetic Acid2514-Cyanocyclohexanecarboxylic acid
Raney NickelEthanol50-1005-104-Cyanocyclohexanecarboxylic acid

Note: Reaction conditions can be optimized for specific applications.

Other reducing agents, such as diimide (N₂H₂), generated in situ from hydrazine and an oxidizing agent, can also be employed for the selective reduction of the carbon-carbon double bond without affecting the carboxylic acid or cyano groups.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and reduction.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. The Fischer esterification is a common method for this transformation. The reaction is an equilibrium process, and removal of water can drive it to completion.

Amidation: The carboxylic acid can be reacted with an amine to form an amide. This typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Table 3: Synthesis of Esters and Amides of this compound

ReactionReagentsProduct
EsterificationMethanol, H₂SO₄ (catalyst)Methyl 4-cyanocyclohex-3-enecarboxylate
AmidationEthylamine, DCCN-Ethyl-4-cyanocyclohex-3-enecarboxamide

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding (4-cyanocyclohex-3-en-1-yl)methanol. This reduction requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, followed by an aqueous workup. Care must be taken as LiAlH₄ can also reduce the cyano group. Borane (BH₃) complexes, such as BH₃·THF, are also effective for the reduction of carboxylic acids to alcohols and are generally chemoselective, not reducing the nitrile.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. Direct reduction is often difficult as aldehydes are more easily reduced than carboxylic acids. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H), respectively.

Table 4: Reduction Products of the Carboxylic Acid Moiety

Reducing AgentProductNotes
Lithium aluminum hydride (LiAlH₄)(4-Cyanocyclohex-3-en-1-yl)methanolMay also reduce the cyano group.
Borane-tetrahydrofuran complex (BH₃·THF)(4-Cyanocyclohex-3-en-1-yl)methanolGenerally does not reduce the cyano group.
1. SOCl₂ 2. LiAl(Ot-Bu)₃H4-Cyanocyclohex-3-enecarbaldehydeTwo-step process via the acyl chloride.

Decarboxylation Pathways

The decarboxylation of this compound, the removal of a carboxyl group and release of carbon dioxide, can be induced under specific conditions. While not a β-keto acid, which undergoes facile thermal decarboxylation through a cyclic transition state, this compound can undergo decarboxylation via other pathways, such as oxidative or radical mechanisms. youtube.comyoutube.comyoutube.com

One plausible pathway involves a palladium-catalyzed process that combines dehydrogenation, olefination, and subsequent decarboxylation-aromatization. nih.gov In the absence of an olefin coupling partner, related cyclohexyl carboxylic acids have been observed to undergo a decarboxylation-aromatization sequence to yield arene products, albeit sometimes in low yields. nih.gov The driving force for such reactions can be the formation of a stable aromatic system. nih.gov For this compound, such a reaction could theoretically lead to the formation of benzonitrile.

Another potential route is oxidative decarboxylation, for instance, using lead tetraacetate. This method is effective for vicinal dicarboxylic acids but can also be applied to other systems. redalyc.org The mechanism involves the formation of a carboxylate radical, which then loses CO2 to form an alkyl radical. This radical can then be further oxidized or undergo other reactions.

Table 1: Potential Decarboxylation Products and Conditions
Reaction TypeTypical Reagents/ConditionsPlausible ProductMechanism Highlights
Catalytic Aromatization/DecarboxylationPd catalyst, high temperature nih.govBenzonitrileSequential dehydrogenation and decarboxylation driven by aromatization. nih.gov
Oxidative DecarboxylationLead tetraacetate (Pb(OAc)4), heat redalyc.orgCyanocyclohexenyl derivativesFormation of a radical intermediate followed by loss of CO2. redalyc.org

Reactions Involving the Nitrile Functionality

The nitrile group (–C≡N) is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom. This polarity makes it susceptible to attack by various nucleophiles. openstax.orgchemistrysteps.com

Nucleophilic Addition to Nitrile

Nucleophilic addition is a fundamental reaction of nitriles. nih.gov Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can attack the electrophilic carbon of the nitrile. This addition forms an intermediate imine anion, which upon aqueous workup (hydrolysis), yields a ketone. openstax.orglibretexts.org For instance, the reaction of this compound with a Grignard reagent would, after hydrolysis, produce a ketone, with the new alkyl group attached to the former nitrile carbon.

Similarly, hydride reagents like lithium aluminum hydride (LiAlH4) act as nucleophiles, delivering a hydride ion (H-) to the nitrile carbon. This process is detailed further in the reduction section. openstax.org

Hydrolysis and Reduction of Nitrile

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. openstax.orglumenlearning.com This transformation can be catalyzed by either acid or base. chemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H2SO4 or HCl) and water, the nitrile nitrogen is first protonated. chemistrysteps.comorganicchemistrytutor.com This protonation enhances the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. lumenlearning.comorganicchemistrytutor.com A series of proton transfers leads to an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Under continued heating in the acidic medium, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk This process would convert this compound into cyclohex-3-ene-1,4-dicarboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), a hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com The resulting imine anion is protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.org Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. openstax.orgchemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk

Table 2: Summary of Nitrile Hydrolysis
ConditionCatalyst/ReagentIntermediateFinal Product (after workup)
AcidicH3O+, Heat chemguide.co.ukAmideCarboxylic Acid byjus.com
BasicOH-, Heat, then H3O+ chemguide.co.ukAmideCarboxylic Acid byjus.com

Reduction: Nitriles are readily reduced to primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is commonly used for this transformation. libretexts.orgorganic-chemistry.org The mechanism involves the nucleophilic addition of two hydride ions from LiAlH4 to the nitrile carbon. openstax.orglibretexts.org The first addition forms an imine anion, which is complexed with aluminum. A second hydride addition then occurs, leading to a dianion intermediate. openstax.orglibretexts.org Subsequent quenching with water protonates the nitrogen, yielding the primary amine. openstax.org This reaction would convert the cyano group of the title compound into an aminomethyl group.

Using a milder, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) can allow for the partial reduction of the nitrile to an aldehyde after hydrolysis of the intermediate imine. libretexts.org

[3+2] Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group can participate in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. nih.gov A prominent example is the reaction of a nitrile with an azide ion (N3-) to form a tetrazole ring. organic-chemistry.org Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids due to their similar size, pKa, and hydrogen bonding capabilities. researchgate.netbeilstein-journals.org

This reaction is typically carried out by heating the nitrile with sodium azide (NaN3), often in the presence of a Lewis acid catalyst like zinc chloride or an ammonium salt. organic-chemistry.orgresearchgate.net The catalyst activates the nitrile, making it more susceptible to cycloaddition with the azide. organic-chemistry.orgresearchgate.net The reaction of this compound with sodium azide would produce 4-(1H-tetrazol-5-yl)cyclohex-3-enecarboxylic acid.

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of this compound allows for the possibility of intramolecular reactions under specific conditions.

Intramolecular Cyclization: While requiring specific activation, it is conceivable that the carboxylic acid and nitrile functionalities could interact. For example, conversion of the carboxylic acid to an acyl halide could be followed by an intramolecular Friedel-Crafts-type acylation if the ring were aromatic, but this is less likely for the cyclohexene ring. A more plausible pathway might involve the hydrolysis of the nitrile to an amide, followed by an intramolecular condensation between the amide and the carboxylic acid to form a cyclic imide, particularly if the stereochemistry allows the groups to come into proximity. Recent studies have demonstrated acid-catalyzed intramolecular cyclization involving N-cyano groups to form heterocyclic frameworks like thiadiazine 1-oxides. nih.govnih.gov

Rearrangement Reactions: Derivatives of this compound could be precursors for various molecular rearrangements. byjus.com For example, if the nitrile were converted to an oxime (via reaction with hydroxylamine on a ketone derived from the nitrile), it could undergo a Beckmann rearrangement. byjus.commasterorganicchemistry.com This acid-catalyzed reaction rearranges the oxime into an amide. masterorganicchemistry.comlibretexts.org The rearrangement of a cyclic oxime results in a ring expansion, forming a lactam. byjus.com

Another possibility is the Baeyer-Villiger rearrangement, which involves the oxidation of a ketone to an ester using a peroxy acid. libretexts.org If the nitrile group were converted to a ketone, this rearrangement could be used to insert an oxygen atom into the cyclohexene ring, forming a lactone.

Computational Studies on Reaction Mechanisms and Transition States

Modern computational chemistry provides powerful tools for elucidating complex reaction mechanisms, predicting product distributions, and analyzing the structures of transition states. nih.gov While specific computational studies on this compound are not widely reported, the methodologies are broadly applicable to understand its reactivity.

Density Functional Theory (DFT) calculations could be employed to model the various reaction pathways discussed. For instance:

Decarboxylation: Computational models can calculate the activation energy barriers for different decarboxylation pathways (e.g., thermal vs. catalyzed), helping to predict the required reaction conditions.

Nitrile Hydrolysis: The transition states for both the acid- and base-catalyzed hydrolysis of the nitrile can be modeled. This would provide insights into the rate-determining steps and the role of the catalyst in lowering the activation energy.

[3+2] Cycloaddition: The mechanism of tetrazole formation can be investigated computationally to understand the concerted versus stepwise nature of the cycloaddition and the influence of Lewis acid catalysts on the transition state geometry and energy.

Rearrangements: For potential reactions like the Beckmann rearrangement, computational studies can predict which group is more likely to migrate by calculating the energies of the competing transition states, thus explaining the regioselectivity of the reaction.

These computational approaches allow for a detailed, molecular-level understanding of the factors controlling the reactivity and selectivity of the reactions involving this compound.

Molecular Dynamics Simulations of Reactive Intermediates

Molecular Dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of chemical reactivity, MD simulations provide valuable insights into the dynamic behavior of short-lived reactive intermediates that may be difficult to observe experimentally.

For this compound, if a reactive intermediate (e.g., a carbocation, carbanion, or radical) were identified through DFT calculations, MD simulations could be performed to understand its stability, conformational dynamics, and interactions with solvent molecules. These simulations would track the trajectory of each atom in the system over a period of time, governed by the forces calculated from a given force field or quantum mechanical method.

Key research findings from such simulations would typically include:

Lifetime of the Intermediate: How long the reactive intermediate persists before reacting further or reverting to a more stable species.

Conformational Analysis: The preferred three-dimensional structures of the intermediate and the energy barriers between different conformations.

Solvation Structure: The arrangement of solvent molecules around the reactive intermediate and the strength of their interactions, which can significantly influence reactivity.

Diffusion and Collision Dynamics: How the intermediate moves through the solvent and interacts with other reactant molecules.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables related to its reactive intermediates.

Advanced Spectroscopic and Computational Approaches for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 4-Cyanocyclohex-3-enecarboxylic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's conformation and stereochemistry.

The complete assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a combination of 1D and 2D NMR experiments. A ¹H NMR spectrum provides initial information about the chemical environment of the protons, while a ¹³C NMR spectrum reveals the number of unique carbon atoms.

Further structural details are elucidated using 2D NMR techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduscribd.com For this compound, COSY would show correlations between adjacent protons in the cyclohexene (B86901) ring, aiding in the assignment of the aliphatic and vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. scribd.comemerypharma.com This allows for the unambiguous assignment of carbon atoms that bear protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is crucial for determining the relative stereochemistry and preferred conformation of the molecule.

A hypothetical set of NMR data for this compound is presented in the table below, illustrating the expected chemical shifts and key correlations.

PositionδC (ppm)δH (ppm)COSY CorrelationsHMBC Correlations
1~40~2.8H-2, H-6C-2, C-5, C-6, COOH
2~30~2.5 (a), 2.3 (b)H-1, H-3C-1, C-3, C-4
3~125~6.0H-2C-1, C-2, C-4, C-5, CN
4~118--C-2, C-3, C-5, C-6, CN
5~28~2.4 (a), 2.2 (b)H-6C-3, C-4, C-6
6~25~2.6 (a), 2.1 (b)H-1, H-5C-1, C-4, C-5
COOH~175~12.0-C-1, C-2, C-6
CN~120--C-3, C-4, C-5

Note: This is a hypothetical data table based on typical chemical shifts for similar structures.

The cyclohexene ring of this compound is not planar and can exist in various conformations, such as a half-chair or a boat. The preferred conformation can be determined by analyzing proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. researchgate.netmdpi.com

The magnitude of the ³JHH coupling constants between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants from a high-resolution ¹H NMR spectrum, it is possible to deduce the dihedral angles and thus the ring's conformation.

NOE data provide information about through-space distances between protons. mdpi.com Strong NOE signals are observed between protons that are close in space, which can help to differentiate between various possible conformations. For instance, the observation of an NOE between a proton at C-1 and a proton at C-6 would provide evidence for a specific spatial arrangement of the substituents.

Since this compound is a chiral molecule, NMR spectroscopy can be used to distinguish between its enantiomers. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govrsc.orgnih.gov

When a racemic mixture of this compound is dissolved in an NMR solvent containing a chiral solvating agent, diastereomeric complexes are formed. These complexes have different magnetic environments, which can lead to the splitting of NMR signals for the enantiomers, allowing for their differentiation and the determination of enantiomeric excess. rsc.org Common CSAs for carboxylic acids include chiral alcohols, amines, and crown ethers. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into ring strain. nih.gov

The IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

Carboxylic Acid (COOH): A broad O-H stretching band around 3300-2500 cm⁻¹, and a strong C=O stretching band around 1700 cm⁻¹. rasayanjournal.co.innih.gov

Nitrile (C≡N): A sharp, medium-intensity C≡N stretching band in the region of 2260-2240 cm⁻¹. researchgate.netnih.gov

Alkene (C=C): A C=C stretching band around 1650 cm⁻¹.

The exact positions of these bands can be influenced by the electronic environment and any strain within the cyclohexene ring. For instance, significant deviation from the expected values could indicate ring strain. Raman spectroscopy is particularly useful for observing the C=C and C≡N stretching vibrations due to the change in polarizability during these vibrations. mdpi.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)
C=O stretch~1700
NitrileC≡N stretch2260-2240
AlkeneC=C stretch~1650

Note: This is a hypothetical data table based on typical vibrational frequencies.

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns. cam.ac.uk

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺·) corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through several characteristic pathways for carboxylic acids and nitriles. libretexts.orgmiamioh.edu

Common fragmentation pathways could include:

Loss of a hydroxyl radical (·OH): Leading to an [M-17]⁺ peak.

Loss of the carboxyl group (·COOH): Resulting in an [M-45]⁺ peak.

Decarboxylation (loss of CO₂): Giving rise to an [M-44]⁺ peak.

Retro-Diels-Alder reaction: A characteristic fragmentation for cyclohexene derivatives, which would split the ring into two smaller fragments. thieme-connect.de

Electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode, would be expected to show a prominent [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) experiments on this ion could provide further structural information by inducing and analyzing its fragmentation. lew.ro

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexene ring.

The resulting crystal structure would reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. researchgate.net This information is invaluable for understanding the molecule's solid-state properties and can complement the solution-state conformational analysis performed by NMR.

Computational Chemistry in Structural Characterization

Theoretical calculations have become indispensable in modern chemical research, enabling the prediction of molecular properties with increasing accuracy. For a molecule such as this compound, with its stereochemical complexity and conformational flexibility, computational approaches are particularly valuable. They allow for a detailed exploration of its potential energy surface and the prediction of various spectroscopic parameters that are crucial for its characterization.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict NMR spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic shielding tensors, which can then be converted to chemical shifts.

Carbon AtomCalculated Chemical Shift (ppm) - IllustrativeExperimental Chemical Shift (ppm) - Illustrative
C1178.5176.2
C240.139.5
C3125.8124.9
C4135.2134.1
C528.327.8
C630.529.9
CN118.9117.5

This table is for illustrative purposes and shows typical data that would be generated from DFT calculations for a substituted cyclohexene, as specific data for this compound is not available.

In addition to chemical shifts, spin-spin coupling constants can also be calculated, providing further structural information. These calculations are computationally more demanding but can be crucial for assigning complex NMR spectra.

Conformational Searching and Energy Minimization

The cyclohexene ring in this compound can exist in different conformations, primarily the half-chair and the boat conformation. The substituents, the cyano and carboxylic acid groups, can adopt pseudo-axial or pseudo-equatorial positions. Conformational searching and energy minimization are computational techniques used to identify the stable conformers of a molecule and to determine their relative energies.

A systematic conformational search can be performed using molecular mechanics or quantum mechanical methods. This involves generating a large number of possible conformations and then minimizing their energies to find the local and global energy minima. For substituted cyclohexanes, it is well-established that bulky substituents prefer the equatorial position to minimize steric strain.

For this compound, a conformational analysis would likely reveal that the half-chair conformation is the most stable. The relative energies of the conformers with the carboxylic acid group in the pseudo-axial versus the pseudo-equatorial position would be of particular interest. An illustrative energy profile for the conformers of a monosubstituted cyclohexanecarboxylic acid is presented below.

ConformerRelative Energy (kcal/mol) - Illustrative
Half-Chair (COOH pseudo-equatorial)0.00
Half-Chair (COOH pseudo-axial)1.85
Boat5.30

This table provides illustrative relative energies for conformations of a substituted cyclohexene derivative. Specific computational data for this compound is not available in the literature.

The results of such an analysis are crucial for understanding the molecule's reactivity and its interactions with biological systems, as the dominant conformation in solution will dictate its chemical behavior.

Prediction of Chiroptical Properties (e.g., ECD, ORD)

This compound is a chiral molecule and therefore will exhibit optical activity. Chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful methods for determining the absolute configuration of chiral molecules.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the ECD and ORD spectra of a molecule. The process involves first performing a conformational analysis to identify all significantly populated conformers. Then, for each conformer, the ECD and ORD spectra are calculated. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

By comparing the predicted spectrum with the experimentally measured spectrum, the absolute configuration of the molecule can be assigned. While no specific studies on the chiroptical properties of this compound have been reported, the following table illustrates the type of data that would be generated in such a study for a chiral cyclohexene derivative.

Excitation Wavelength (nm) - CalculatedRotatory Strength (R) in 10-40 cgs - CalculatedExperimental Cotton Effect
215+15.2Positive
198-8.9Negative

This table is illustrative and shows the kind of data obtained from TD-DFT calculations for predicting ECD spectra of a chiral molecule. Specific data for this compound is not available.

This computational approach has become a standard and reliable method for the stereochemical elucidation of chiral natural products and synthetic molecules.

Article on the Derivatization and Synthetic Utility of this compound Forthcoming

A comprehensive article focusing on the chemical compound “this compound” is currently in preparation. The forthcoming article will delve into the derivatization and synthetic utility of this compound, with a specific focus on its applications in advanced organic synthesis, polymer chemistry, and the development of agrochemical scaffolds.

The article will be structured to provide a thorough and scientifically accurate exploration of the following key areas:

Synthesis of Advanced Organic Intermediates and Building Blocks: This section will detail the role of this compound as a versatile starting material for the synthesis of complex organic molecules. It will explore how the unique combination of a cyano group, a carboxylic acid, and a cyclohexene ring can be strategically utilized to construct intricate molecular architectures.

Functionalization for Polymer Chemistry Applications: The potential of this compound in the field of polymer science will be examined. This will include its utility in:

Monomer Synthesis for Specialty Polymers: How the molecule can be transformed into monomers for the creation of polymers with tailored properties.

Cross-Linking Agents and Polymer Modifiers: The application of its derivatives to introduce specific functionalities and to modify the physical and chemical properties of existing polymers.

Role in the Synthesis of Agrochemical Scaffolds: The article will investigate the potential of this compound as a precursor in the development of new agrochemicals. This will cover:

Precursor for Insecticides (Structural Analogues): Its use in creating structural analogues of known insecticidal compounds.

Herbicides and Fungicides (Synthetic Routes): An exploration of synthetic pathways that utilize this compound to produce novel herbicides and fungicides.

The article will be supported by detailed research findings and will include data tables to present key information in a clear and accessible format. A complete list of all chemical compounds mentioned within the article will be provided in a concluding table for easy reference.

Please note that due to the specialized nature of this chemical compound, the compilation of comprehensive and verified data is in progress. The final article will be made available upon the completion of this thorough research process.

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Derivatization and Synthetic Utility of 4 Cyanocyclohex 3 Enecarboxylic Acid

Development of Catalytic Systems Utilizing 4-Cyanocyclohex-3-enecarboxylic Acid Derivatives

Organocatalytic Applications

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Mechanistic Investigations into Biological Interactions Strictly Non Clinical

Structure-Activity Relationship (SAR) Studies of Derivatives at the Molecular Level

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of 4-Cyanocyclohex-3-enecarboxylic acid, SAR studies would likely focus on the modification of the cyano group, the carboxylic acid moiety, and the cyclohexene (B86901) ring to understand their respective contributions to biological activity.

Research on related cyclohexene derivatives has provided insights into how structural modifications can influence their biological effects. For instance, studies on a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated that substitutions on the appended phenyl rings significantly impact their anti-inflammatory and antimicrobial activities. nih.govresearchgate.netnih.gov Specifically, the presence of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, thereby affecting its interaction with biological targets. nih.govresearchgate.netnih.gov

In the context of this compound, the nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. researchgate.netnih.gov Its replacement with other functional groups, such as amides, esters, or other halogenated moieties, would be a key area of investigation. Similarly, the carboxylic acid group, which is typically ionized at physiological pH, is a key site for ionic interactions and hydrogen bonding with protein residues. princeton.edu Esterification or amidation of this group would likely lead to a significant change in biological activity by altering these interactions.

The cyclohexene ring itself provides a semi-rigid scaffold that presents the functional groups in a specific spatial orientation. Modifications to the ring, such as altering the position of the double bond or introducing substituents, could influence the compound's conformational preferences and, consequently, its binding affinity to a target.

Table 1: Hypothetical SAR of this compound Derivatives Based on Analogous Compounds

Modification SiteStructural ChangePredicted Impact on ActivityRationale based on Analogous Compounds
Cyano Group (Position 4)Replacement with a less electron-withdrawing group (e.g., -CH3)Potential decrease in binding affinity if the nitrile's electronic character is crucial.The electron-withdrawing nature of the nitrile can be important for interactions with electron-rich pockets in a target protein. nih.gov
Cyano Group (Position 4)Replacement with a hydrogen bond donor (e.g., -OH, -NH2)Could enhance binding if the target has a hydrogen bond acceptor in the corresponding pocket.Hydrogen bonding is a key interaction in many ligand-receptor complexes. nih.gov
Carboxylic Acid GroupConversion to an ester (e.g., -COOCH3)Likely to decrease activity if ionic interaction is critical for binding; may increase cell permeability.Carboxylates often form strong ionic bonds with positively charged residues like arginine or lysine.
Carboxylic Acid GroupConversion to an amide (e.g., -CONH2)May retain some activity by acting as a hydrogen bond donor/acceptor, but loss of ionic interaction.Amides can mimic some of the hydrogen bonding capabilities of carboxylic acids.
Cyclohexene RingSaturation to a cyclohexane (B81311) ringCould alter the conformation and reduce rigidity, potentially leading to a loss of specific binding.The planarity of the double bond region restricts the conformational freedom of the ring.
Cyclohexene RingIntroduction of additional substituentsCould lead to steric hindrance or new beneficial interactions, depending on the substituent and the binding site topology.Additional groups can be used to probe the steric and electronic requirements of the binding pocket.

In Vitro Enzyme Inhibition/Activation Mechanisms

While there is no specific data on the enzyme inhibition or activation by this compound, we can look at related structures to postulate potential mechanisms. Cyclohexene carboxylic acid derivatives have been investigated as inhibitors of various enzymes. For example, certain 4-(2-phenylethyl)cyclohex-1-ene carboxylic acids have been identified as inhibitors of human 5-alpha reductase, an enzyme involved in steroid metabolism. nih.gov In such cases, the carboxylic acid moiety often plays a crucial role in anchoring the inhibitor to the active site.

In the absence of experimental data for this compound, molecular docking and molecular dynamics (MD) simulations would be invaluable computational tools to predict its binding mode to a hypothetical target enzyme. Molecular docking would involve placing the 3D structure of the compound into the binding site of a target protein to predict its preferred orientation and binding affinity. nih.gov

For a hypothetical enzyme target, the docking simulation would likely show the carboxylate group of this compound forming salt bridges with positively charged amino acid residues such as arginine or lysine, or hydrogen bonds with polar residues like serine or threonine. The cyano group could act as a hydrogen bond acceptor with a suitable donor on the protein or participate in polar interactions. researchgate.netnih.gov The cyclohexene ring would likely engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.

Molecular dynamics simulations could then be used to study the stability of the predicted ligand-protein complex over time, providing insights into the flexibility of both the ligand and the protein upon binding.

Table 2: Potential Interacting Residues for this compound in a Hypothetical Enzyme Active Site

Functional Group of LigandPotential Interacting Residue TypeType of Interaction
Carboxylic Acid (-COOH)Arginine (Arg), Lysine (Lys)Ionic Interaction (Salt Bridge)
Carboxylic Acid (-COOH)Serine (Ser), Threonine (Thr), Tyrosine (Tyr)Hydrogen Bonding
Cyano Group (-CN)Asparagine (Asn), Glutamine (Gln)Hydrogen Bonding (as acceptor)
Cyano Group (-CN)Backbone Amide ProtonsHydrogen Bonding (as acceptor)
Cyclohexene RingLeucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe)Hydrophobic/Van der Waals Interactions

The mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) would be determined through enzyme kinetic studies. If this compound were to act as a competitive inhibitor, it would likely bind to the same active site as the natural substrate. This is plausible if the compound mimics the structure of the substrate or a transition state.

A non-competitive inhibitor would bind to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency. An uncompetitive inhibitor would bind only to the enzyme-substrate complex. The specific mechanism would depend on the particular enzyme and the binding characteristics of the compound. Given the presence of the carboxylic acid, a common feature in many enzyme substrates, a competitive inhibition mechanism is a reasonable starting hypothesis for investigation.

Receptor Binding Affinity and Specificity at the Molecular Level

The interaction of this compound with a specific receptor would be governed by its ability to fit into the receptor's binding pocket and form favorable interactions. The binding affinity is quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger interaction.

The binding of a ligand to a receptor often induces conformational changes in both the ligand and the receptor, a concept known as "induced fit". For the cyclohexene ring of this compound, its conformation is likely to be a half-chair or a twisted-boat form. Upon binding, the ring may adopt a specific conformation that maximizes its interactions with the receptor's binding site.

Conversely, the receptor may also undergo conformational changes to better accommodate the ligand. These changes are critical for the activation or inhibition of the receptor's signaling pathway. For example, the movement of a particular amino acid side chain or a loop region of the receptor upon ligand binding could be the trigger for downstream cellular events. While no specific data exists for this compound, the general principles of ligand-induced conformational changes are a fundamental aspect of molecular recognition in biological systems.

Inhibition of Microbial Growth (Mechanistic Focus)

There is currently no specific information available in the reviewed scientific literature detailing the mechanisms by which this compound may inhibit microbial growth. Research on the antimicrobial properties of other carboxylic acids suggests potential mechanisms, but these have not been specifically demonstrated for this compound.

Cell Wall Synthesis Interference

No studies were identified that investigated or demonstrated the ability of this compound to interfere with microbial cell wall synthesis. This potential mechanism of action remains unexplored for this specific compound.

Design and Synthesis of Molecular Probes for Biochemical Research

There is no available research on the design and synthesis of molecular probes derived from this compound for use in biochemical research. The potential of this compound as a scaffold for developing tools to investigate biological systems has not been reported in the reviewed literature.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Microreactor Technology

The synthesis of complex molecules like 4-Cyanocyclohex-3-enecarboxylic acid is increasingly benefiting from the adoption of flow chemistry and microreactor technology. nih.gov Unlike traditional batch processing, continuous flow systems offer significant advantages, including superior heat and mass transfer, improved safety profiles, and enhanced reaction control. nih.govnih.gov This technology is particularly advantageous for managing reactive and unstable intermediates and for safely handling hazardous reagents, which can be generated and consumed in situ. nih.govresearchgate.net

The application of microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better selectivity, and improved reproducibility. nih.gov For the synthesis of carboxylic acids and their derivatives, flow chemistry enables streamlined processes and facilitates scalability without the need for extensive re-optimization. scispace.com By transitioning the synthesis of this compound to a continuous flow process, researchers can potentially accelerate reaction times, reduce waste, and enable a more automated and efficient production pipeline. wiley-vch.de This approach is a key step toward the laboratory of the future, where computer-controlled synthesis becomes standard. wiley-vch.de

Table 1: Comparison of Batch Processing vs. Flow Chemistry

ParameterBatch ProcessingFlow Chemistry / Microreactors
Heat & Mass TransferOften limited, can lead to hotspotsExcellent, due to high surface-area-to-volume ratio
SafetyHigher risk with large volumes of hazardous materialsImproved, small reaction volumes minimize risk
ScalabilityComplex, often requires re-optimizationSimpler, by running longer or in parallel ("numbering-up") scispace.com
Reaction ControlLess precise, potential for side reactionsPrecise control over temperature, pressure, time nih.gov
ReproducibilityCan be variable between batchesHigh, due to consistent reaction conditions

Machine Learning and AI in Synthetic Route Design and Optimization

Software such as AiZynthFinder utilizes Monte Carlo tree search algorithms guided by deep neural networks to identify plausible synthetic pathways. nih.gov Furthermore, ML models can be trained to predict the enantioselectivity of reactions, aiding in the design of chiral catalysts for producing specific stereoisomers of this compound derivatives. researchgate.net The integration of AI with automated robotic platforms represents the next frontier, enabling the creation of fully autonomous systems that can design, execute, and optimize chemical syntheses with minimal human intervention. mdpi.comnih.gov This synergy promises to accelerate the discovery and development of new derivatives and applications for this versatile compound.

Exploration of Novel Reactivity Pathways

Research into the reactivity of the cyclohexanecarboxylic acid scaffold continues to uncover novel transformation pathways. Studies on related compounds have revealed enzymatic degradation routes and unique dehydrogenation reactions. For instance, research on the anaerobic degradation of cyclohexane (B81311) carboxylic acid has identified specific enzymes that catalyze its activation to a coenzyme A derivative, followed by dehydrogenation. nih.gov One particularly novel reaction discovered is the 1,4-dehydrogenation of a cyclohex-1-ene-1-carboxyl-CoA intermediate to form a cyclohex-1,5-diene-1-carboxyl-CoA. nih.gov

Exploring similar enzymatic or chemo-catalytic pathways for this compound could lead to new, highly selective functionalization methods. Furthermore, synthetic methods like iodolactonization have been successfully used on related cyclohexene (B86901) systems to create stereoisomers of hydroxylated 2-aminocyclohexanecarboxylic acids. researchgate.net Applying such strategies to this compound could yield a diverse library of new derivatives with potentially valuable biological activities, similar to how other cyclohexene carboxylic acid derivatives have been explored as potent antitumor agents. researchgate.net

Sustainable and Biodegradable Derivatives

In line with the principles of green chemistry, a significant future direction is the development of sustainable and biodegradable derivatives of this compound. A key insight comes from the study of microbial pathways for the degradation of related alicyclic compounds. For example, the anaerobic degradation pathway of cyclohexane carboxylic acid in bacteria like Geobacter metallireducens demonstrates that this chemical scaffold can be metabolized and broken down in nature. nih.gov This suggests that the core structure of this compound is potentially biodegradable.

Future research will likely focus on designing derivatives that enhance this biodegradability by incorporating functional groups that are more susceptible to enzymatic attack. This could involve introducing hydroxyl or amino groups, which can serve as handles for enzymatic processes. Moreover, the synthesis itself can be made more sustainable by employing biocatalysis, leveraging enzymes to perform specific transformations under mild conditions, thereby reducing energy consumption and the generation of hazardous waste.

Advanced Applications in Nanoscience and Optoelectronics

The unique combination of functional groups in this compound—a carboxylic acid, a nitrile, and a cyclic alkene—makes it an intriguing candidate for applications in materials science, particularly nanoscience and optoelectronics. The carboxylic acid group can act as an effective anchor or linker, enabling the molecule to be grafted onto the surfaces of metal oxides (e.g., TiO₂, ZnO) or semiconductor nanoparticles. This surface functionalization is critical for modifying the electronic properties of nanomaterials or for creating well-defined molecular layers in nanoscale devices.

The nitrile group, being a strong electron-withdrawing group, can significantly influence the electronic and optical properties of the molecule and any materials it is incorporated into. The conjugated system of the cyclohexene ring, in conjunction with the nitrile, could be exploited in the design of organic molecules with specific light-absorbing or emitting properties. While direct applications are still in the exploratory phase, the molecular structure suggests potential use as a component in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), or as a building block for creating complex molecular architectures on surfaces.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-Cyanocyclohex-3-enecarboxylic acid?

  • Methodological Answer : Use factorial design to systematically evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Fractional factorial designs can reduce the number of experiments while identifying critical factors affecting yield and purity. Statistical tools like ANOVA help isolate significant variables . For example, optimizing the cyclization step may require screening reaction times and cyanide source concentrations to minimize side-product formation.

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm cyclohexene ring geometry and cyanide/carboxyl group positions. Compare coupling constants to distinguish between regioisomers .
  • IR : Validate functional groups via characteristic peaks (e.g., C≡N stretch ~2240 cm1^{-1}, carboxylic acid O-H stretch ~2500–3300 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns against computational predictions .

Q. What are the best practices for resolving discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Cross-reference data with computational models (e.g., DFT for NMR chemical shifts or IR vibrations) to identify anomalies. For instance, unexpected splitting in 1H^1H NMR may indicate conformational flexibility or impurities. Use column chromatography or recrystallization to isolate pure fractions and repeat analyses .

Advanced Research Questions

Q. How can reaction kinetics and mechanism studies improve the scalability of this compound synthesis?

  • Methodological Answer : Conduct time-resolved in-situ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., enolates or nitrile intermediates). Use kinetic modeling (e.g., Arrhenius plots) to determine rate-limiting steps. For example, a two-step mechanism involving conjugate addition followed by cyclization may require precise control of pH and temperature gradients .

Q. What computational methods are effective in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model electron density distribution, Fukui indices for nucleophilic/electrophilic sites, and transition-state geometries. Molecular dynamics simulations can predict solvent effects on reaction pathways. For instance, the cyanide group’s electron-withdrawing nature may direct electrophilic attacks to specific carbons .

Q. How do stereochemical factors influence the biological or catalytic activity of derivatives of this compound?

  • Methodological Answer : Synthesize enantiomerically pure isomers via chiral catalysts or resolving agents (e.g., (1S,2R)-aminocyclohexene derivatives ). Test activity in enzyme inhibition assays or asymmetric catalysis. Compare results to racemic mixtures to establish structure-activity relationships (SAR). HPLC with chiral columns can quantify enantiomeric excess .

Q. What advanced techniques address stability challenges of this compound under varying environmental conditions?

  • Methodological Answer : Perform accelerated stability studies (e.g., thermal gravimetric analysis (TGA) and humidity chambers) to identify degradation pathways. Use X-ray photoelectron spectroscopy (XPS) to assess surface oxidation on solid-state samples. Stabilizers like antioxidants or cryoprotectants may be evaluated via DOE for long-term storage .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting results in catalytic applications of this compound?

  • Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere to exclude moisture/O2_2). Use multivariate analysis to decouple variables (e.g., catalyst leaching vs. substrate inhibition). Cross-validate with independent techniques (e.g., ICP-MS for metal contamination) .

Q. What strategies reconcile discrepancies between theoretical predictions and experimental outcomes in reactivity studies?

  • Methodological Answer : Reassess computational models for overlooked factors (e.g., solvent dielectric effects, explicit solvation in DFT). Validate with isotopic labeling (e.g., 13C^{13}C-cyanide tracing) to confirm reaction pathways. Collaborative peer-review of computational and experimental protocols minimizes bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.